molecular formula C8H9NO3 B1265883 3-Amino-4-methoxybenzoic acid CAS No. 2840-26-8

3-Amino-4-methoxybenzoic acid

Cat. No.: B1265883
CAS No.: 2840-26-8
M. Wt: 167.16 g/mol
InChI Key: FDGAEAYZQQCBRN-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, and as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

It is used as a general reactant/reagent in the synthesis of vegfr-2 inhibitors . VEGFR-2 is a primary responder to vascular endothelial growth factor signal and thus plays an essential role in the regulation of angiogenesis.

Pharmacokinetics

It is known to be soluble in water , which may influence its absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-methoxybenzoic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using p-cresol or p-anisidine as starting materials. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracetic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

Scientific Research Applications

3-Amino-4-methoxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.

    Agrochemicals: It serves as a precursor in the synthesis of agrochemicals.

    Dye and Pigment Industry: It is used in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Amino-3-methoxybenzoic acid: The positions of the amino and methoxy groups are reversed.

    3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a methoxy group.

Uniqueness

3-Amino-4-methoxybenzoic acid is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-amino-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAEAYZQQCBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951070
Record name 3-Amino-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-26-8, 2840-76-8
Record name 3-Amino-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2840-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methoxybenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-p-anisic acid
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Synthesis routes and methods

Procedure details

4Methoxy-3-nitrobenzoic acid (5 g, 25.4 mmol), DMF (30 ml), potassium carbonate (5.53 g, 40 mmol) and pentyl bromide (4 ml, 32.3 mmol) were mixed, and this solution was stirred at 100° C. for 1.5 hours. The reaction mixture was filtered to remove the inorganic salt, and DMF was evaporated under reduced pressure. Ethyl acetate (100 ml) was added to the obtained residue. The mixture was washed 3 times with saturated brine (30 ml) and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. Ethanol (150 ml) and 10% palladium-carbon catalyst (0.5 g) were added to the obtained residue, and the mixture was stirred at room temperature for 5.5 hours in a stream of hydrogen. The palladium-carbon catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=3/1) to give 3-amino -4-methoxybenzoic acid (5.98 g, 99% in 2 steps) as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-amino-4-methoxybenzoic acid a versatile building block for various applications?

A: this compound is a bifunctional molecule containing both amine (-NH2) and carboxylic acid (-COOH) groups. These functional groups allow it to participate in various chemical reactions, making it a valuable precursor for synthesizing polymers, coordinating metal ions, and forming conjugates with other molecules. For example, it can be polymerized to create poly(this compound) (PAMB), a conductive polymer. [, , ]

Q2: How does this compound contribute to the properties of conductive hydrogels?

A: When this compound is incorporated into a hydrogel matrix, such as gelatin, it imparts electrical conductivity to the material. This is because PAMB, the polymerized form of this compound, exhibits conductive properties. [] This conductivity is particularly beneficial in biomedical applications, such as promoting nerve regeneration [] and enhancing the efficacy of cardiac pacemakers. []

Q3: Can you elaborate on the role of this compound in nerve regeneration?

A: Conductive hydrogels containing this compound can be used to create nerve guidance conduits (NGCs). [] These conduits bridge the gap in injured nerves, providing a scaffold for regenerating axons. The electrical conductivity of the hydrogel, stemming from this compound, is believed to stimulate neuronal growth and guide axon extension. [] Additionally, these hydrogels can be combined with decellularized extracellular matrix (dECM) to further enhance nerve regeneration. []

Q4: How does the structure of this compound facilitate its use in palladium recovery?

A: this compound can be copolymerized with aniline to create a novel adsorbent material for the recovery of palladium (Pd(II)) from solutions. [] The -NH-/-N/-COOH/-OCH3 groups present in the copolymer's structure can chelate with Pd(II) ions, effectively removing them from the solution. This adsorption process also involves a redox mechanism where Pd(II) is reduced to Pd(0), further enhancing the recovery efficiency. []

Q5: Has this compound demonstrated any potential in the development of antimicrobial agents?

A: Research has explored the synthesis of new oxazolone derivatives incorporating this compound. [] While these derivatives showed moderate to low activity against Staphylococcus aureus and Escherichia coli, this research highlights the potential of using this compound as a starting material for developing novel antimicrobial agents. [] Further investigations into structural modifications and their impact on antimicrobial activity could lead to more potent compounds.

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